Product packaging for Demeclocycline(Cat. No.:CAS No. 127-33-3)

Demeclocycline

Cat. No.: B13381986
CAS No.: 127-33-3
M. Wt: 464.9 g/mol
InChI Key: GUXHBMASAHGULD-SEYHBJAFSA-N
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Description

Historical Context of Tetracycline-Class Compound Discovery and Research

The history of tetracyclines spans over 60 years, marked by the collective efforts of numerous researchers, scientists, and clinicians researchgate.netnih.gov. These compounds were initially discovered as natural products derived from actinomycetes soil bacteria researchgate.netnih.gov. The first reports of tetracyclines in the scientific literature appeared in 1948 researchgate.netwikipedia.org. They were quickly recognized for their broad-spectrum antibacterial activity and saw clinical success starting in the late 1940s to the early 1950s researchgate.netnih.gov.

Key early discoveries included chlortetracycline (B606653) and oxytetracycline, both isolated in the late 1940s from Streptomyces aureofaciens and Streptomyces rimosus, respectively nih.gov. Tetracycline (B611298) itself was discovered later through the catalytic hydrogenation of chlortetracycline nih.govgoogle.com. The initial strategy for finding new tetracyclines involved semi-synthetic transformations of complex fermentation products harvard.edu. This led to the development of second-generation compounds like methacycline, doxycycline (B596269), and minocycline, which offered improved pharmacokinetic properties nih.govnih.gov. The continued evolution of the tetracycline scaffold has resulted in third-generation compounds, such as the glycylcyclines, designed to possess increased potency and efficacy, particularly against tetracycline-resistant bacteria researchgate.netnih.govnih.gov.

Academic Significance of Deganol within Chemical and Biological Sciences

Demeclocycline (B601452) (Deganol) holds academic significance as a tetracycline antibiotic derived from a mutant strain of Streptomyces aureofaciens slideshare.netwikipedia.org. Its mechanism of action, shared with related tetracyclines, involves binding to the bacterial 30S ribosomal subunit, thereby inhibiting the binding of aminoacyl tRNA and impairing bacterial protein synthesis wikipedia.org. This bacteriostatic activity, which inhibits bacterial growth rather than directly killing the bacteria, is a key area of study in microbiology and molecular biology slideshare.netwikipedia.org.

Beyond its antibacterial properties, research has explored other biological activities of this compound. For instance, it has been studied for its ability to inhibit the action of vasopressin on renal tubules, leading to diuresis targetmol.com. This effect, which reduces the responsiveness of collecting tubule cells to antidiuretic hormone (ADH), has been a subject of physiological and pharmacological research, particularly in the context of conditions like the syndrome of inappropriate antidiuretic hormone secretion (SIADH) wikipedia.org. The exact mechanism by which this compound exerts this effect on vasopressin action continues to be an area of investigation wikipedia.org. Academic research also explores its potential as a growth inhibitor in certain contexts and its ability to stimulate the activity of monocytes and macrophages targetmol.com.

Evolution of Research Methodologies Applied to Deganol Analogues

The study of this compound analogues, like other tetracycline derivatives, has benefited from the evolution of research methodologies in chemistry and biology. Early research on tetracycline structure-activity relationships was largely empirical, based on semi-synthetic modifications of the parent structure google.com.

Modern research on tetracycline analogues employs a range of sophisticated techniques. Chemical synthesis plays a crucial role, with novel synthetic routes being developed to access a wider variety of analogues that may not be feasible through traditional semi-synthetic approaches google.comharvard.edu. These synthetic methodologies allow for targeted modifications to the tetracycline scaffold, particularly at positions like C7 and C9, to investigate the impact of structural changes on biological activity nih.govharvard.edu. Techniques such as Michael-Claisen cyclization reactions have been utilized in the synthesis of tetracycline analogs harvard.edu.

Characterization of synthesized analogues is performed using various spectroscopic techniques, including Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm their chemical structures researchgate.netmdpi.comresearchgate.net. Mass spectrometry techniques, such as MALDI-TOF mass analysis, are also employed to verify the molecular mass of synthesized compounds researchgate.net.

In biological evaluations, research on analogues often involves in vitro studies to assess their activity against various microorganisms, including resistant strains nih.govharvard.edu. These studies may involve determining minimum inhibitory concentrations (MICs) to quantify antibacterial potency nih.gov. Furthermore, techniques like X-ray crystallography have been used to study the binding of tetracyclines to the bacterial ribosome, providing insights into their mechanism of action at a molecular level harvard.edu. Research methodologies also encompass the study of chemical properties, such as solubility and stability, which are crucial for understanding the behavior of these compounds nih.govitrcweb.orgrsc.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21ClN2O8 B13381986 Demeclocycline CAS No. 127-33-3

Properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)/t6-,7-,14-,15-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXHBMASAHGULD-SEYHBJAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64-73-3 (mono-hydrochloride)
Record name Demeclocycline [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID1022893
Record name Demeclocycline
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Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

PH (1 IN 100 SOLN) ABOUT 2.5; 1 G SOL IN ABOUT 90 ML WATER, 980 ML ALC; SPARINGLY SOL IN ALKALI HYDROXIDES & CARBONATE SOLN; PRACTICALLY INSOL IN ACETONE & CHLOROFORM /HCL/, SOL IN ALC; DISSOLVES IN DIL HYDROCHLORIC ACID AND ALKALINE SOLN, In water, 1.52X10+3 mg/l @ 21 °C
Record name Demeclocycline
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Record name DEMECLOCYCLINE
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Color/Form

YELLOW CRYSTALLINE POWDER

CAS No.

127-33-3
Record name Demeclocycline [USP:INN:BAN]
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Record name Demeclocycline
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Record name Demeclocycline
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Record name DEMECLOCYCLINE
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Melting Point

220-223 °C
Record name Demeclocycline
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Synthetic and Derivatization Methodologies for Deganol

Historical Approaches to Deganol Synthesis and Isolation

Historically, Deganol (demeclocycline) was obtained from biological sources. It is a tetracycline (B611298) antibiotic derived from a mutant strain of Streptomyces aureofaciens. slideshare.netwikipedia.orgdcchemicals.commedkoo.com The initial isolation methods involved fermentation processes using this bacterium. While specific detailed historical isolation procedures for Deganol from Streptomyces aureofaciens were not extensively detailed in the provided search results, the general principle involves cultivating the microorganism under controlled conditions to produce the compound, followed by extraction and purification steps. Methods for isolating compounds from biological sources often include techniques such as filtration, centrifugation, solvent extraction, and various chromatographic methods to separate the desired product from the fermentation broth and other cellular components. beckman.comnies.go.jp Early literature references point to the preparation of This compound (B601452) by researchers like McCormick et al. in the late 1950s, involving processes related to Streptomyces aureofaciens. drugfuture.com

Contemporary Total Synthesis Strategies for Deganol

Information regarding contemporary total synthesis strategies specifically for Deganol (this compound) was not found within the provided search results. While the concept of total synthesis for complex natural products and related compounds is a significant area of organic chemistry research wiley.comrsc.orgresearchgate.net, the available information identifies Deganol as a semisynthetic compound derived from fermentation slideshare.netwikipedia.orgdcchemicals.commedkoo.com, implying that its production relies on a biological precursor followed by chemical modification rather than de novo construction from simple starting materials. The search results did mention the total synthesis of other complex molecules like (–)-deglycocadambine, a monoterpene indole (B1671886) alkaloid ntu.edu.sgrsc.org, and ganoapplanin youtube.com, showcasing the complexity of such endeavors, but these are distinct from the tetracycline structure of Deganol.

Chemoenzymatic Pathways for Deganol Precursors

While chemoenzymatic approaches are increasingly utilized in organic synthesis, combining chemical and enzymatic steps to leverage the specificity and efficiency of enzymes ucsd.edugoogle.comresearchgate.netnih.govrsc.org, specific chemoenzymatic pathways for the synthesis of Deganol precursors were not detailed in the provided search results. The production of Deganol from Streptomyces aureofaciens is inherently a biological process, and while enzymatic transformations are involved in microbial biosynthesis, the search results did not provide information on engineered chemoenzymatic routes specifically for the synthesis of Deganol or its direct precursors outside of the natural fermentation process. General examples of chemoenzymatic synthesis discussed in the results pertained to other compound classes like oligosaccharides and glycoproteins. researchgate.netnih.govrsc.org

Stereoselective Synthesis of Deganol Isomers

The chemical structure of Deganol (this compound) contains multiple chiral centers, giving rise to the possibility of various stereoisomers. drugfuture.commedkoo.com Stereoselective synthesis aims to produce a specific stereoisomer with high purity, which is often crucial for the biological activity of pharmaceuticals. While stereoselective synthetic strategies are critical in the total synthesis of complex molecules researchgate.netntu.edu.sg, specific details on stereoselective synthesis approaches applied to Deganol or its isomers were not found in the provided search results. The biological origin of Deganol from Streptomyces aureofaciens suggests that the natural fermentation process inherently controls the stereochemistry of the primary product. slideshare.netwikipedia.orgdcchemicals.commedkoo.com

Semi-synthetic Transformations and Analog Generation

Deganol is explicitly described as a semisynthetic tetracycline antibiotic, indicating that its production involves chemical modification of a compound obtained from microbial fermentation. slideshare.netwikipedia.orgdcchemicals.commedkoo.com This semi-synthetic approach often allows for the generation of analogs with improved properties compared to the naturally occurring parent compound. The search results highlight that other second-generation tetracyclines, such as doxycycline (B596269) and minocycline, were also obtained through semi-synthesis of tetracycline, with modifications aimed at enhancing pharmacokinetics, bioavailability, and resistance profiles. slideshare.net While the specific chemical transformations involved in the semi-synthesis of Deganol from its fermentation product were not detailed, general semi-synthetic strategies for generating tetracycline analogs involve chemical modifications to the core tetracycline structure. These modifications can include alterations to substituents on the fused ring system. The presence of functional groups on the Deganol structure, such as hydroxyl groups dcchemicals.com, provides sites for chemical transformations to create analogs.

Structure-Directed Derivatization for Functional Probes and Research Tools

Structure-directed derivatization of Deganol involves modifying its chemical structure to introduce new functional groups or labels while retaining some aspects of its original interaction profile. This is a common strategy for developing functional probes and research tools to study biological targets or pathways. The presence of a hydroxyl group on the this compound structure is noted as enabling further derivatization or replacement with other reactive functional groups. dcchemicals.com

Mechanistic Investigations of Deganol S Biological Actions

Molecular Mechanisms of Antibacterial Activity

Deganol exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. medkoo.compharmacompass.comwikipedia.org This mechanism is characteristic of the tetracycline (B611298) class of antibiotics. slideshare.netlibretexts.org

Ribosomal Interaction and Protein Synthesis Inhibition Dynamics

Deganol, like other tetracyclines, binds reversibly to the bacterial 30S ribosomal subunit. medkoo.compharmacompass.comwikipedia.orgcymitquimica.com This binding prevents the attachment of aminoacyl-tRNA to the ribosomal A site, a crucial step in the elongation phase of protein synthesis. medkoo.compharmacompass.comwikipedia.orglibretexts.orgsigmaaldrich.com By blocking the A site, Deganol effectively halts the assembly of amino acids into polypeptide chains, thereby inhibiting bacterial growth. pharmacompass.comwikipedia.orglibretexts.org This action is considered bacteriostatic, meaning it impairs bacterial growth rather than directly killing the bacteria. wikipedia.org While tetracyclines can also interact with eukaryotic ribosomes, they exhibit preferential binding to bacterial ribosomes due to structural differences between prokaryotic 70S and eukaryotic 80S ribosomes. libretexts.orgsigmaaldrich.com

Elucidation of Bacterial Resistance Pathways to Deganol

Bacterial resistance to tetracycline antibiotics, including Deganol, can arise through several mechanisms. These mechanisms generally aim to reduce the intracellular concentration of the antibiotic or modify its target site. frontiersin.orgmdpi.comreactgroup.orgnih.gov

Key resistance mechanisms include:

Efflux Pumps: Bacteria can develop efflux pumps embedded in their membranes that actively transport the antibiotic out of the cell, lowering its intracellular concentration below inhibitory levels. frontiersin.orgmdpi.comreactgroup.orgnih.govopenmicrobiologyjournal.com Overexpression of these pumps is a significant mechanism of multidrug resistance. openmicrobiologyjournal.com

Ribosomal Protection: Resistance can also occur through the production of proteins that protect the ribosome from antibiotic binding. These proteins can bind to the ribosome and prevent Deganol from accessing its binding site on the 30S subunit. reactgroup.org

Enzymatic Inactivation: While less common for tetracyclines compared to some other antibiotic classes, enzymatic modification or degradation of the antibiotic can also contribute to resistance. frontiersin.orgmdpi.comreactgroup.orgnih.gov One reported mechanism involves the hydrolytic removal of sugar residues from certain antibiotics, a process known as deglycosylation, which can inactivate them. nih.gov

Reduced Permeability: Changes in the bacterial cell membrane, particularly in Gram-negative bacteria with their outer membrane, can decrease the permeability to the antibiotic, limiting its entry into the cell. frontiersin.orgmdpi.comreactgroup.orgnih.govopenmicrobiologyjournal.com

Acquired resistance often involves the horizontal transfer of genetic material encoding these resistance mechanisms between bacteria. mdpi.comopenmicrobiologyjournal.com

Influence on Bacterial Cell Wall Integrity and Metabolism

While the primary mechanism of Deganol's antibacterial action is protein synthesis inhibition, the influence on bacterial cell wall integrity and metabolism is less directly characterized in the provided information regarding Deganol specifically. Tetracyclines are known to primarily target ribosomes. However, the maintenance of cell wall integrity is a crucial process for bacterial survival and is influenced by various cellular processes, including metabolism and protein synthesis. researchgate.netfrontiersin.orgmdpi.com Disruptions in protein synthesis could indirectly impact the production or regulation of enzymes and structural components necessary for cell wall maintenance and metabolic pathways. nih.gov Research on cell wall integrity in various organisms highlights the dynamic nature of the cell wall and the sophisticated mechanisms cells employ to perceive and adapt to changes in its structure. researchgate.netfrontiersin.orgmdpi.comjax.orgnih.gov However, specific detailed research findings on Deganol's direct influence on bacterial cell wall integrity or specific metabolic pathways beyond protein synthesis inhibition are not extensively detailed in the provided search results.

Exploration of Non-Antibacterial Biological Activities

Beyond its well-established antibacterial properties, Deganol has been explored for other biological activities, notably geroprotective and aquaretic effects. medkoo.comnih.gov

Geroprotective Mechanisms and Cellular Senescence Modulation

Deganol has been identified as having a potential role as a geroprotector. nih.gov Geroprotective compounds are substances that are believed to slow down or reverse the aging process. Cellular senescence, a state of stable cell cycle arrest, is a key contributor to organismal aging and age-related diseases. nih.govresearchgate.netagingcelljournal.orgnih.govumcg.nl Senescent cells accumulate in tissues with age and contribute to age-related degeneration through the secretion of pro-inflammatory factors known as the senescence-associated secretory phenotype (SASP). nih.govnih.gov While the provided information identifies Deganol as a geroprotector, the specific molecular mechanisms by which it exerts this effect, particularly its influence on cellular senescence modulation, are not explicitly detailed in the search results. Research in geroprotection and senescence modulation is an active field, with studies exploring various compounds and pathways that target senescent cells or their detrimental effects. nih.govresearchgate.netagingcelljournal.org

Chelation Properties with Metal Ions and Biological Implications

Tetracyclines, including demeclocycline (B601452), are known to possess chelation properties, meaning they can bind to metal ions wikipedia.orgwikiwand.com. This involves the formation of stable ring-like structures with metal cations ebsco.combalchem.com. This compound has been shown to bind to divalent and trivalent metal ions such as calcium, iron, and magnesium wikipedia.orgwikiwand.com.

This chelation ability has significant biological implications, particularly concerning the absorption and distribution of this compound in the body. When taken orally, the formation of insoluble complexes with these metal ions in the gastrointestinal tract can reduce the absorption of the antibiotic, affecting its bioavailability wikipedia.orgwikiwand.com. Therefore, the co-administration of this compound with substances containing these metal ions, such as dairy products or antacids, is generally avoided wikipedia.orgwikiwand.com.

While chelation in a broader biological context can influence various processes involving metal ions, such as enzyme activity or oxidative stress nih.govmdpi.com, the primary biological implication of this compound's chelation properties highlighted in the provided information relates to its impact on the compound's own pharmacokinetic profile due to reduced absorption wikipedia.orgwikiwand.com.

Table 1: Properties and Interactions of this compound (Deganol)

Property/Interaction TypeDetailsRelevant Section
Biological Actions
Anti-inflammatory/Immunomodulatory EffectsMay influence cytokine expression; stimulates monocyte and macrophage activity. targetmol.comgoogleapis.com2.1
Cellular Signaling ModulationInhibits adenylyl cyclase (cAMP pathway) downstream of V2 receptor; agonist of pregnane (B1235032) X receptor; induces CYP3A4. slideshare.netwikiwand.comwikipedia.org2.2
Vasopressin Receptor InteractionInhibits vasopressin effect on renal tubules; reduces collecting tubule responsiveness to ADH; causes diuresis. dcchemicals.comtargetmol.comwikipedia.orgwikipedia.orgwikiwand.com2.3
Molecular Interactions with Biological Targets
Ligand-Protein BindingBinds to bacterial 30S ribosomal subunit, inhibiting protein synthesis. dcchemicals.comwikipedia.orgwikiwand.com Binds to serum proteins (41-50%). wikipedia.orgwikipedia.org3.1
Nucleic Acid InteractionInteracts with ribosomal RNA and mRNA within the 30S ribosomal subunit as part of its mechanism of action. dcchemicals.comslideshare.netwikipedia.orgwikiwand.com3.2
Chelation PropertiesBinds to divalent and trivalent metal ions (Ca²⁺, Fe³⁺, Mg²⁺). wikipedia.orgwikiwand.com3.3
Biological Implications of ChelationReduced oral absorption due to complex formation with metal ions in the gastrointestinal tract. wikipedia.orgwikiwand.com3.3

Advanced Research Applications of Deganol

Deganol as a Chemical Probe for Fundamental Biological Research

As a chemical probe, Deganol offers a means to perturb specific cellular functions, particularly protein synthesis, thereby allowing researchers to study the downstream effects on various biological pathways. This approach is instrumental in understanding the intricate connections within cellular networks.

Ribosome biogenesis is a fundamental and complex process involving the synthesis, processing, and assembly of ribosomal RNA (rRNA) with numerous ribosomal proteins (RPs) to form functional ribosomal subunits. anr.frnih.govupenn.edu This process is essential for protein synthesis and is tightly linked to cell growth and proliferation. anr.fr

Cells are constantly exposed to various internal and external stressors that can disrupt cellular homeostasis. usuhs.edu Cellular stress responses are crucial adaptive mechanisms that help cells cope with these challenges and maintain viability. usuhs.edunih.gov These responses involve complex signaling pathways and changes in gene expression and protein synthesis. usuhs.edu

The integrated stress response (ISR) is a key pathway that regulates protein synthesis in response to various stresses, including protein misfolding, viral infection, and nutrient deprivation. usuhs.edunih.gov Given that Deganol inhibits protein synthesis, it can be used as a tool to induce cellular stress related to impaired protein production, allowing researchers to study the activation and consequences of stress response pathways like the ISR. Studies have shown that cellular stress can impact mRNA modification, such as m6A, which in turn affects mRNA degradation and the levels of stress-response proteins. news-medical.net The ribosome itself plays a role in this process, influencing the degradation of m6A-containing mRNAs under stress conditions. news-medical.net By inhibiting ribosomal function, Deganol can help researchers explore the intricate relationship between protein synthesis inhibition, mRNA regulation, and the activation of cellular stress responses. Research into protein misfolding diseases also highlights the importance of cellular stress responses like the heat shock response (HSR) and the unfolded protein response (UPR) in maintaining protein quality control. nih.gov Perturbing protein synthesis with compounds like Deganol can exacerbate or alter these responses, providing insights into their mechanisms and their failure in disease states.

Aging is a complex biological process characterized by a gradual decline in physiological function and an increased susceptibility to disease. ucsd.edumdpi.com Cellular aging contributes significantly to organismal aging and is influenced by various factors, including accumulated cellular damage and the dysregulation of cellular processes. ucsd.edumdpi.com Cellular stress responses and the maintenance of protein homeostasis are intimately linked to the aging process. mdpi.comuni-koeln.de

Research into the mechanisms of aging often involves studying cellular longevity and the pathways that influence it. ucsd.edu While specific studies using Deganol to directly manipulate aging were not found in the provided context, its role as a protein synthesis inhibitor makes it a potential tool for investigating the impact of protein turnover and cellular maintenance on the aging process. Oxidative stress, a state of imbalance between reactive oxygen species production and antioxidant defenses, is a significant contributor to cellular aging and age-related diseases. mdpi.com Cellular stress responses are often activated in response to oxidative stress. mdpi.com By inducing cellular stress through protein synthesis inhibition, Deganol could potentially be used in research to explore the links between protein homeostasis, stress responses, and the accumulation of age-related damage. Studies in model organisms, such as yeast, have shown that manipulating gene regulatory circuits can extend cellular lifespan by preventing cells from committing to detrimental aging pathways. ucsd.edu While this research involves genetic manipulation, chemical probes like Deganol could potentially be used in conjunction with such models to investigate how protein synthesis inhibition affects these engineered longevity pathways.

Utilization in In Vitro and Ex Vivo Model Systems

Deganol is utilized in various in vitro and ex vivo model systems to study its effects on cellular processes and to investigate biological mechanisms. These models provide controlled environments for detailed analysis.

Cell cultures, including both prokaryotic and eukaryotic cells, are widely used in biological research to study cellular processes in a simplified and controlled environment. nih.govchampionsoncology.com Prokaryotic cell cultures, particularly bacteria, are relevant given Deganol's primary mechanism of action as an antibiotic that inhibits bacterial protein synthesis. chemicalbook.comwikipedia.orgmedkoo.com Studies using bacterial cultures can investigate the specifics of Deganol's interaction with bacterial ribosomes and the consequences for bacterial growth and protein production.

In eukaryotic cell cultures, Deganol can be used to study the effects of inhibiting protein synthesis on various cellular functions, albeit with different sensitivity compared to prokaryotes. Eukaryotic ribosomes have structural differences from prokaryotic ribosomes, which is the basis for the selective toxicity of many antibiotics. However, at higher concentrations or under specific conditions, tetracyclines can also affect eukaryotic mitochondrial protein synthesis, as mitochondria have ribosomes that are structurally similar to bacterial ribosomes. Research using eukaryotic cell lines can explore the impact of protein synthesis inhibition on cell cycle progression, cellular differentiation, and the induction of stress responses. For instance, studies investigating the interaction of compounds with cellular components like cytochrome P450 enzymes are often conducted using human liver microsomes or primary human hepatocytes in culture. nih.gov While the cited example focuses on a different compound (degarelix), it illustrates the use of eukaryotic cell cultures for studying compound interactions and effects. Similarly, cell cultures are used to study cellular stress responses induced by various triggers. nih.gov

Organotypic slice cultures are ex vivo models that maintain the three-dimensional structure and cellular complexity of a tissue while allowing for experimental manipulation in a controlled environment. nih.govnih.gov These cultures are particularly valuable for studying the nervous system, preserving neuronal connectivity and glial interactions. nih.govnih.govbiorxiv.orgplos.org

Research Applications in Animal Models

Animal models serve as crucial tools in pre-clinical research to understand the potential therapeutic effects and mechanisms of compounds like Deganol before potential investigation in humans. Research in this area has touched upon its impact in infection, water balance regulation, and the biological processes associated with aging.

Assessment in Pre-clinical Infection Models

Research involving Deganol (demeclocycline) has included its assessment in animal models relevant to infectious diseases. As a tetracycline (B611298) derivative, its efficacy and toxicity have been evaluated in the context of treating certain infections. wikipedia.orgdrugfuture.comgoogle.comgoogleapis.com

Studies have explored the use of tetracycline compounds, including This compound (B601452), in animal models for assessing their potential in treating viral hemorrhagic diseases and other disorders characterized by acute inflammatory responses, such as sepsis. google.comgoogleapis.com For instance, the efficacy and/or toxicity of these compounds have been assessed in animal models like the ebola virus lethal mouse model and the ebola virus guinea pig model. googleapis.com These investigations aim to understand the compound's activity against specific pathogens or its impact on the host's inflammatory response during infection in a living system. google.comgoogleapis.com While primarily known for its antibacterial action by inhibiting protein synthesis in bacteria, its role in modulating inflammatory responses in the context of viral or septic conditions in animal models has also been a subject of research. dcchemicals.comgoogle.com

Investigations in Models of Water Balance Disorders

Deganol (this compound) is known to interfere with the renal effects of vasopressin (antidiuretic hormone, ADH), leading to a reduced ability of the kidneys to concentrate urine. wikipedia.orgdcchemicals.comtargetmol.comnih.govwikipedia.org This property has led to its investigation in animal models of water balance disorders, particularly those involving excessive ADH activity or impaired water excretion.

The compound's ability to induce nephrogenic diabetes insipidus (the kidney's inability to respond to ADH) has been utilized in research models. wikipedia.orgwikipedia.org This effect makes it a valuable tool for studying conditions like the Syndrome of Inappropriate Antidiuretic Hormone (SIADH), where excessive ADH leads to water retention and hyponatremia (low blood sodium). wikipedia.orgwikipedia.org In animal studies, this compound administration has been shown to result in increased urine volume and decreased urine osmolality, consistent with an aquaretic effect (increased water excretion). targetmol.com For example, one study in animals demonstrated that administration of this compound at a dose of 40 mg/kg intraperitoneally once daily for 48 hours led to significantly increased urine volume and fractional excretion of water, alongside decreased urine osmolality. targetmol.com These findings in animal models provide insight into the compound's mechanism of action on renal water handling and support its use as a research tool for investigating disorders of water balance.

Exploratory Research in Aging and Longevity Models

Exploratory research has also touched upon the potential of Deganol (this compound) in the context of aging and longevity. Some classifications and research avenues have identified it as a potential "geroprotector," a compound that may have properties that protect against aging processes or extend lifespan. nih.gov

Analytical and Characterization Techniques in Deganol Research

Advanced Spectroscopic Methodologies

Spectroscopic techniques provide invaluable information regarding the structural identity, electronic properties, and molecular interactions of chemical compounds like demeclocycline (B601452).

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structural information of organic molecules. By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides spectra that reveal the types, numbers, and connectivity of atoms within a molecule. For a complex molecule like this compound, proton (¹H) NMR and carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming its chemical structure and elucidating the structures of any metabolites that may form. Analysis of chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra allows for the identification of different proton environments, while ¹³C NMR provides information about the carbon skeleton. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm connectivity and aid in the complete assignment of signals, which is essential for the unambiguous structural elucidation of both the parent compound and its transformation products.

Mass Spectrometry (MS) for Quantitative Analysis and Degradation Product Identification

Mass Spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Coupled with suitable ionization techniques, MS is widely used for the quantitative analysis of substances and the identification of unknown compounds, including degradation products. For this compound, MS can be used to determine its exact molecular weight and to identify fragments that provide structural clues. High-resolution MS can provide precise mass measurements, allowing for the determination of the elemental composition of the parent drug and its potential degradation products or impurities. Tandem MS (MS/MS) experiments, where selected ions are fragmented and their product ions analyzed, offer more detailed structural information, which is particularly useful for identifying and characterizing related substances or degradation pathways.

UV-Visible and Fluorescence Spectroscopy for Interaction Studies

UV-Visible (UV-Vis) and Fluorescence spectroscopy are employed to study the electronic transitions within a molecule, providing insights into its concentration and interactions with other substances. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, and the resulting spectrum is characteristic of a compound's chromophores. This technique can be used for the quantitative analysis of this compound, provided it has a suitable chromophore. Fluorescence spectroscopy, which measures the emission of light by a substance after excitation, is generally more sensitive than UV-Vis spectroscopy. If this compound or its metabolites are fluorescent, this technique can be used for highly sensitive detection and quantification. Both UV-Vis and Fluorescence spectroscopy can be applied to study the interaction of this compound with other molecules, such as proteins or metal ions, by observing changes in the absorption or emission spectra upon binding.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating a compound from a mixture, allowing for its purification, identification, and quantitative analysis, as well as the assessment of its purity and the detection of impurities or related substances.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for the analysis of non-volatile or thermally labile compounds like this compound. HPLC involves passing a liquid mobile phase through a stationary phase packed in a column. Different components of the mixture separate based on their differential interactions with the stationary and mobile phases. HPLC can be used for both analytical purposes (qualitative and quantitative analysis, purity testing) and preparative purposes (isolating and purifying a compound). Reversed-phase HPLC is commonly used for the analysis of pharmaceuticals. The efficiency of HPLC makes it crucial for assessing the purity of "Deganol" and quantifying its concentration in various samples. HPLC has been mentioned in the context of analyzing tetracycline (B611298) residues, including this compound, in milk nih.govmade-in-china.com. Studies on the photodegradation of this compound hydrochloride in buffer solutions likely utilized HPLC for monitoring the degradation process and analyzing the resulting products nih.gov.

Photodegradation Kinetics and Stability Studies in Varied Research Environments

Stability studies are crucial for understanding the behavior of Deganol under different environmental conditions, including exposure to light and varying temperatures and pH levels. Research has investigated the stability of Deganol in both solid and solution forms.

Crystalline Deganol exhibits notable thermal stability, showing no loss in potency when heated for up to 4 days at 100°C. epharmacognosy.com Its hydrochloride salt crystals demonstrate less than 5% inactivation after storage at 56°C for 4 months. epharmacognosy.com

The stability of aqueous solutions of Deganol hydrochloride is dependent on pH and temperature. Solutions at acidic pH (1.0 to 2.5) are reported to be quite stable for at least 30 days when stored at 25°C. epharmacognosy.com Solutions within a pH range of 3.0 to 9.0 show no detectable loss in potency after storage at +5°C for at least 30 days. epharmacognosy.com However, Deganol is rapidly destroyed by alkali hydroxide (B78521) solutions. epharmacognosy.com

Photodegradation of this compound hydrochloride in buffer solutions under fluorescent light has been studied, revealing that the photolysis follows first-order kinetics. nih.gov The compound was found to be more stable in acidic pH conditions. nih.gov The ionic strength of the buffer did not significantly impact the photolysis rate. nih.gov Reduced glutathione (B108866) was identified as an effective photostabilizer, with increasing concentrations decreasing the photodegradation rate, although this effect was not significant above 20 mcg/ml of glutathione. nih.gov The lowest photodegradation rate was observed at pH 4.5 in citrate (B86180) buffer. nih.gov

Stability studies on film-coated tablets containing this compound hydrochloride have also been conducted. nih.gov These tablets retained their disintegration time, hardness, and dissolution time within acceptable pharmacopeial limits when stored between 20°C and 37°C for up to 2 years. nih.gov Storage at 55°C for one month resulted in a slight color variation (darkening), an increase in disintegration time, and a significant loss (40%) in antibiotic content. nih.gov

Here is a summary of some stability findings for Deganol:

ConditionObservationSource
Crystals, 100°C, 4 daysNo loss in potency. epharmacognosy.com
Hydrochloride crystals, 56°C, 4 months< 5% inactivation. epharmacognosy.com
Aqueous solution (HCl), pH 1.0-2.5, 25°C, 30 daysQuite stable. epharmacognosy.com
Aqueous solution, pH 3.0-9.0, +5°C, 30 daysNo detectable loss in potency. epharmacognosy.com
Alkali hydroxide solutionsRapidly destroyed. epharmacognosy.com
Buffer solutions, fluorescent lightPhotolysis follows first-order kinetics; more stable in acidic pH. nih.gov
Film-coated tablets, 20-37°C, up to 2 yearsRetained physical properties and content within limits. nih.gov
Film-coated tablets, 55°C, 1 monthSlight darkening, increased disintegration time, 40% loss of content. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques are valuable tools in modern chemical research, offering insights into molecular properties, interactions, and reactivity that complement experimental studies. These methods can be applied to study compounds like Deganol to understand their behavior at a molecular level.

Structure-Activity Relationship (SAR) Derivation for Novel Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate variations in chemical structure with changes in biological or chemical activity. For compounds like Deganol, which is a tetracycline derivative, SAR derivation involves analyzing how modifications to its core structure or substituents affect its properties. General SAR studies on tetracyclines have shown that an active tetracycline must possess a linearly arranged naphthacene (B114907) ring system with a specific diketo substructure and an exocyclic carbonyl or amide group. slideshare.net Computational approaches can assist in SAR derivation by calculating molecular descriptors, electronic properties, and steric features for a series of Deganol derivatives. By correlating these calculated properties with observed activities (e.g., stability under certain conditions or binding affinity to a target), computational SAR models can be developed. These models can then be used to predict the properties of novel, unsynthesized derivatives, guiding the design of new compounds with desired characteristics.

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule, such as Deganol, might interact with a specific biological target, such as a protein or enzyme. Molecular docking predicts the preferred binding orientation (pose) of a ligand within a binding site based on scoring functions that estimate binding affinity. Molecular dynamics simulations extend this by simulating the time-dependent behavior of the molecular system, allowing for the exploration of conformational changes, flexibility, and the stability of the ligand-target complex over time. nih.gov While specific studies on Deganol docking and dynamics were not detailed in the provided snippets, these techniques would typically involve:

Preparing the 3D structure of Deganol and the target molecule.

Performing docking simulations to identify potential binding modes and affinities.

Conducting molecular dynamics simulations to assess the stability of the docked complex and refine binding energy calculations.

These simulations can provide valuable information about the likely binding site, the strength of the interaction, and the key residues involved in binding, contributing to a deeper understanding of Deganol's mechanism of action or potential off-target interactions.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are powerful computational methods that use the principles of quantum mechanics to study the electronic structure and properties of molecules. demokritos.gruni-goettingen.de For Deganol, these calculations can provide detailed information about its electronic distribution, molecular orbitals, charge distribution, and reactivity. mdpi.comresearchgate.net Techniques such as Density Functional Theory (DFT) are commonly used to calculate properties like molecular geometry, vibrational frequencies, and spectroscopic parameters. researchgate.netnd.edu Analyzing the electronic structure can help explain Deganol's chemical behavior, its susceptibility to degradation pathways like photodegradation, and its potential for interactions with other molecules. rsc.org Quantum chemical calculations can also be used to determine reaction pathways and transition states for chemical transformations involving Deganol, providing insights into its reactivity and degradation mechanisms. rsc.org While specific quantum chemical studies on Deganol were not extensively found in the provided snippets, these methods are fundamental in understanding the intrinsic properties of a molecule based on its electronic configuration.

Emerging Research Frontiers and Future Directions for Deganol

Development of Novel Deganol Analogues with Enhanced Research Utility

The inherent antibiotic activity of Deganol (Demeclocycline, DMC) presents a significant hurdle for its long-term use in research contexts and for potential therapeutic applications in non-bacterial diseases, such as neurodegenerative conditions. mdpi.com To address this, researchers have focused on creating analogues with reduced antimicrobial effects while retaining or enhancing other desirable biological activities.

A notable advancement is the synthesis of a doubly reduced This compound (B601452) (DDMC) derivative. This new compound was engineered with specific structural modifications to diminish its antibiotic properties. mdpi.com The key alterations involved:

Removal of the dimethylamino substituent at position 4.

Reduction of the hydroxyl group at position 12a on the A ring.

These changes resulted in a significant decrease in antibiotic activity against both Gram-positive and Gram-negative bacteria. Importantly, this novel analogue exhibited improved neuroprotective effects. Research has shown that this compound can rescue pathology induced by α-synuclein (α-Syn) fibrils, which are implicated in Parkinson's disease. The DDMC derivative not only preserved the low toxicity of the parent compound in dopaminergic cell lines but also showed a superior ability to interfere with the amyloid-like aggregation of α-Syn. Furthermore, DDMC was found to make α-Syn preformed fibrils less inflammogenic, indicating its potential as a lead compound for preclinical studies in synucleinopathies. mdpi.com

Table 1: Comparison of this compound (DMC) and its Novel Analogue (DDMC)
PropertyThis compound (DMC)Doubly Reduced this compound (DDMC)
Primary ActivityAntibioticNeuroprotective
Antibiotic ActivityBroad-spectrumStrongly diminished
Effect on α-Syn AggregationInhibitoryImproved interference compared to DMC
Inflammogenic Effect of α-Syn FibrilsNot reportedReduced
Research UtilityLimited by antibiotic effect in long-term studiesPromising for long-term neurodegeneration research
Data derived from research on novel this compound derivatives. mdpi.com

Integration of Deganol Research with Systems Biology Approaches

Systems biology offers a holistic approach to understanding the complex interactions within a biological system, integrating various levels of information from genomics, proteomics, and metabolomics to the ultimate phenotype. nih.govmdpi.com While specific systems biology studies focused on this compound are not extensively documented, this approach provides a powerful framework for future research.

By integrating multi-omics data, researchers can move beyond a single target or pathway to create comprehensive models of how this compound affects cellular networks. nih.gov For example, in the context of its antibiotic activity, systems biology can elucidate the global physiological changes in bacteria upon exposure to the drug, offering deeper insights into mechanisms of action and the development of resistance. nih.gov This approach can identify hub genes and proteins that are critical in the molecular response to the antibiotic. nih.gov

For its non-antibiotic effects, such as its role in treating the syndrome of inappropriate antidiuretic hormone secretion (SIADH), a systems biology approach could model the complex signaling cascades in renal collecting tubule cells. wikipedia.orgnih.gov This would involve mapping the interactions of this compound with the vasopressin V2 receptor pathway and downstream effectors, providing a more complete picture of its mechanism for inducing nephrogenic diabetes insipidus. wikipedia.org Such models could help predict patient responses and identify new therapeutic strategies. mdpi.comstmjournals.com

Exploration of Deganol's Potential in Chemical Biology Tools

Chemical biology utilizes small molecules to probe and manipulate biological systems. This compound's distinct mechanisms of action make it a potential tool for such investigations. Its primary antibiotic function stems from its ability to bind to the 30S ribosomal subunit, thereby inhibiting protein synthesis in bacteria. wikipedia.org This specific inhibitory action allows it to be used as a tool to study the consequences of bacterial translation arrest.

Beyond its antibiotic role, this compound's effect on mammalian cells provides other avenues for its use as a chemical probe. Its ability to inhibit the action of antidiuretic hormone (ADH) is a key example. wikipedia.org It is understood to interfere with the intracellular second messenger cascade following ADH binding to its receptor, possibly by inhibiting adenylyl cyclase activation. wikipedia.org This makes this compound a useful tool for studying the signaling pathways that regulate water balance in the kidney. Researchers can use it to induce a state of nephrogenic diabetes insipidus in experimental models to investigate the physiological and molecular consequences. wikipedia.orgnih.gov

Sustainable and Scalable Synthetic Methodologies for Research-Grade Deganol

The production of complex natural products like this compound often involves challenges related to yield, scalability, and environmental impact. Modern synthetic biology and metabolic engineering offer promising avenues for developing more sustainable and scalable production methods.

This compound is a derivative of chlortetracycline (B606653) (CTC), produced by the bacterium Streptomyces aureofaciens. researchgate.net Research has focused on engineering this industrial strain to optimize the production of specific tetracycline (B611298) precursors. In one study, the function of a C-methyltransferase gene, ctcK, was systematically studied. By creating a knockout mutant (ΔctcK), researchers were able to halt the methylation process at a specific step in the biosynthetic pathway. This resulted in the accumulation of two new products: demecycline (DMTC) and this compound (DMCTC), the C6-demethylated precursors to minocycline and tigecycline, respectively. researchgate.net

This metabolic engineering approach represents a significant step towards sustainable biosynthesis. By manipulating the genetic pathways of the producing organism, it is possible to create microbial cell factories that are optimized for the production of desired compounds. researchgate.net This method avoids the harsh chemical reagents and complex purification steps often associated with traditional chemical synthesis. Furthermore, by overexpressing other genes in the pathway, it may be possible to construct engineering strains with even higher productivity, enhancing the scalability of the process for producing research-grade this compound and its precursors. researchgate.net Biocatalysis, in general, is seen as a green technology that can make antibiotic synthesis more cost-efficient and sustainable. rsc.org

Table 2: Metabolic Engineering Strategy for this compound Precursor Production
StrainGenetic ModificationPrimary Fermentation ProductsSignificance
Wild Type S. aureofaciensNoneChlortetracycline (CTC)Natural production host.
Engineered Strain (ΔctcK)Deletion of C-methyltransferase gene (ctcK)Demecycline (DMTC) and this compound (DMCTC)Creates a pathway to biosynthesize key drug precursors.
Based on findings from metabolic engineering of Streptomyces aureofaciens. researchgate.net

Predictive Modeling for Deganol's Interactions within Complex Biological Systems

Predicting how a drug will interact with other compounds within a complex biological system is a major challenge in pharmacology. Computational and predictive modeling, including machine-learning approaches, are emerging as powerful tools to forecast potential drug-drug interactions (DDIs). uspharmacist.comresearchgate.net

While specific predictive models for this compound are not widely published, recent research on the closely related antibiotic, doxycycline (B596269), demonstrates the potential of these methods. A model using tissue explants and machine-learning algorithms was developed to identify the transporter proteins used by oral drugs to pass through the digestive tract lining. uspharmacist.com By understanding which transporters a drug relies on, the model can predict interferences if two drugs compete for the same transporter.

This model predicted that the absorption of doxycycline is affected by several commonly used drugs, including digoxin, levetiracetam, and tacrolimus. These predictions were subsequently validated using patient data. uspharmacist.com This approach, which combines in vitro systems with in silico modeling, could be readily applied to this compound to generate a comprehensive profile of its potential interactions. Such predictive technologies can help to identify potential adverse interactions early in the drug development process or guide safer prescribing practices for existing drugs. uspharmacist.comnih.govresearchgate.net

Q & A

How can I formulate a focused research question for studying Decanal’s biochemical interactions?

  • Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example: "How does Decanal influence lipid peroxidation in hepatic cells under oxidative stress?"
  • Feasibility : Ensure access to hepatic cell lines and validated assays (e.g., TBARS assay for lipid peroxidation) .
  • Novelty : Review existing literature via databases like PubMed or Web of Science to identify gaps (e.g., limited studies on Decanal’s antioxidant mechanisms) .
  • Relevance : Link to broader fields like toxicology or metabolic disorder research .

Q. What experimental design principles should I follow when testing Decanal’s stability in aqueous solutions?

  • Methodological Answer :
  • Control Groups : Include buffers at varying pH levels (e.g., pH 4.0, 7.4, 9.0) to mimic physiological and extreme conditions .
  • Replicates : Use triplicate samples to account for variability .
  • Data Recording : Document observations (e.g., precipitation, odor changes) and quantify stability via HPLC or GC-MS .
  • Safety : Follow exposure scenarios outlined in Decanal’s safety data sheet (e.g., ventilation during compounding) .

Q. How do I conduct a rigorous literature review on Decanal’s applications in fragrance chemistry?

  • Methodological Answer :
  • Keyword Strategy : Combine terms like "Decanal AND (fragrance OR volatile compounds)" in Scopus or SciFinder.
  • Source Evaluation : Prioritize peer-reviewed journals over commercial databases; exclude non-academic sources like .
  • Citation Tracking : Use tools like Connected Papers to map seminal studies and recent advancements .

Advanced Research Questions

Q. How can I resolve contradictions in Decanal’s reported cytotoxicity across studies?

  • Methodological Answer :
  • Root-Cause Analysis : Compare variables such as cell type (e.g., primary vs. immortalized lines), exposure duration, and solvent carriers (e.g., DMSO vs. ethanol) .
  • Meta-Analysis : Pool data from multiple studies using PRISMA guidelines, adjusting for heterogeneity via random-effects models .
  • Replication : Repeat key experiments under standardized conditions (e.g., ISO 10993-5 for biocompatibility testing) .

Q. What strategies are effective for integrating Decanal into multi-omics studies (e.g., metabolomics and proteomics)?

  • Methodological Answer :
  • Sample Preparation : Use quenching protocols (e.g., liquid nitrogen snap-freezing) to halt enzymatic degradation in biological matrices .
  • Data Alignment : Apply cross-platform normalization tools like XCMS Online for LC-MS and GC-MS data integration .
  • Pathway Analysis : Utilize KEGG or Reactome to map Decanal’s metabolic intermediates (e.g., decanoic acid) to known pathways .

Q. How should I design longitudinal studies to assess Decanal’s environmental persistence?

  • Methodological Answer :
  • Field vs. Lab : Combine microcosm experiments (controlled lab conditions) with field sampling (e.g., aquatic systems near fragrance factories) .
  • Time-Series Analysis : Collect samples at intervals (e.g., 0, 7, 30 days) and model decay kinetics using first-order rate equations .
  • Confounding Factors : Monitor temperature, microbial activity, and UV exposure to isolate Decanal-specific effects .

Q. What methodologies distinguish mechanistic vs. phenomenological models of Decanal’s antimicrobial activity?

  • Methodological Answer :
  • Mechanistic Models : Use molecular docking simulations (e.g., AutoDock Vina) to predict Decanal’s binding affinity to bacterial membrane proteins .
  • Phenomenological Models : Develop dose-response curves (e.g., sigmoidal Emax models) to describe growth inhibition without molecular detail .
  • Validation : Cross-validate with transcriptomic data (e.g., RNA-seq of treated vs. untreated E. coli) .

Methodological Considerations

Q. How do I address reproducibility challenges in Decanal-related assays?

  • Answer :
  • Protocol Standardization : Adopt OECD guidelines for chemical testing .
  • Blinded Analysis : Assign sample IDs randomly to reduce observer bias .
  • Open Data : Share raw spectra/chromatograms via repositories like Zenodo .

Q. What advanced analytical techniques are suited for quantifying Decanal in complex matrices?

  • Answer :
  • Headspace GC-MS : Optimize parameters (e.g., 60°C incubation, 30-min equilibration) to enhance volatile compound detection .
  • SPME Fibers : Use carboxen/polydimethylsiloxane coatings for improved Decanal adsorption .
  • Validation : Perform spike-recovery tests in representative matrices (e.g., serum, wastewater) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.